5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-N-(pyridin-4-ylmethyl)-1,4-dihydropyridine-2-carboxamide
Description
Structurally, it features:
- A 1,4-dihydropyridine core with a methyl group at position 1 and a ketone at position 2.
- A pyridin-4-ylmethyl carboxamide at position 2, which may facilitate hydrogen bonding with biological targets.
The 3-methoxybenzyl ether and pyridinylmethyl groups distinguish it from classical 1,4-DHPs (e.g., nifedipine), suggesting tailored selectivity and pharmacokinetic properties.
Properties
IUPAC Name |
5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxo-N-(pyridin-4-ylmethyl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-24-13-20(28-14-16-4-3-5-17(10-16)27-2)19(25)11-18(24)21(26)23-12-15-6-8-22-9-7-15/h3-11,13H,12,14H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFBAMYRWSPKEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)NCC2=CC=NC=C2)OCC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-N-(pyridin-4-ylmethyl)-1,4-dihydropyridine-2-carboxamide is a member of the dihydropyridine class, which has garnered attention for its potential biological activities, particularly as a calcium channel blocker. This article delves into the biological activity of this compound, synthesizing findings from various studies and presenting data on its pharmacological potential.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 330.39 g/mol. The structure features a dihydropyridine ring, a methoxybenzyl group, and a pyridinylmethyl substituent that may influence its biological interactions and therapeutic potential.
This compound is hypothesized to function primarily as a calcium channel blocker . This mechanism is crucial in cardiovascular pharmacology, where modulation of calcium influx in vascular smooth muscle cells can lead to vasodilation and reduced blood pressure. Its structural similarities to other known dihydropyridines suggest that it may exhibit comparable activities in managing cardiovascular diseases.
Anticancer Activity
Recent studies have explored the anticancer potential of dihydropyridine derivatives, including this compound. For instance, compounds within this class have shown varying degrees of cytotoxicity against different cancer cell lines. The evaluation often includes assays such as the MTT assay or LC50 determination to assess cell viability post-treatment.
| Compound | Cell Line | LC50 (µM) |
|---|---|---|
| 5-((3-methoxybenzyl)oxy)-1-methyl... | U87 | 200 ± 60 |
| Other Dihydropyridines | A549 | >50 |
In a comparative study, the aforementioned compound demonstrated significant cytotoxicity against U87 glioblastoma cells, with an LC50 value indicating effective inhibition of cell proliferation. In contrast, other derivatives showed less activity against A549 lung cancer cells, highlighting the selectivity of this compound for certain tumor types .
Calcium Channel Blocking Activity
The calcium channel blocking activity has been assessed through binding affinity studies using radiolabeled ligands and electrophysiological techniques. Preliminary results indicate that this compound exhibits a binding affinity comparable to established calcium channel blockers.
Case Studies
Case Study 1: Cardiovascular Applications
A study focused on the cardiovascular implications of dihydropyridines found that compounds similar to 5-((3-methoxybenzyl)oxy)-1-methyl... effectively reduced systolic blood pressure in hypertensive animal models. The mechanism was attributed to enhanced vasodilation via calcium channel inhibition.
Case Study 2: Antitumor Efficacy
In vitro studies conducted on various cancer cell lines demonstrated that this compound could induce apoptosis through microtubule disruption, similar to other chemotherapeutic agents. The findings suggest that further exploration into its mechanism could yield valuable insights for developing new anticancer therapies .
Scientific Research Applications
Antimicrobial Activity
Recent studies have shown that compounds similar to 5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-N-(pyridin-4-ylmethyl)-1,4-dihydropyridine-2-carboxamide exhibit significant antimicrobial properties. For instance, research on related derivatives demonstrated effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . These findings suggest that this compound may be effective in treating infections caused by these pathogens.
Antidiabetic Potential
The compound's structure suggests potential antidiabetic properties. Similar compounds have been evaluated for their ability to inhibit key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase. In vitro studies have indicated promising inhibitory effects, which could lead to the development of new antidiabetic agents .
Anti-inflammatory Effects
Dihydropyridine derivatives are also being investigated for their anti-inflammatory properties. Compounds designed from similar scaffolds have shown dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX), which are critical enzymes in inflammatory pathways . This positions the compound as a candidate for further exploration in inflammatory disease management.
Molecular Docking Studies
Molecular docking studies have been pivotal in elucidating the binding interactions of this compound with various biological targets. Such studies provide insights into how modifications to the chemical structure can enhance binding affinity and specificity towards target receptors or enzymes involved in disease processes .
Case Studies and Research Findings
Chemical Reactions Analysis
Oxidation Reactions
The dihydropyridine ring undergoes oxidation to form aromatic pyridine derivatives, a hallmark reaction for this class.
Mechanistic Insight :
Oxidation proceeds via dehydrogenation, where the dihydropyridine ring loses two hydrogens to form a fully conjugated pyridine system. DDQ acts as a hydride acceptor, facilitating electron transfer without disrupting peripheral functional groups .
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at reactive sites on the aromatic rings and dihydropyridine core.
Electrophilic Aromatic Substitution
| Target Ring | Reagent | Conditions | Product |
|---|---|---|---|
| Methoxybenzyl | HNO₃/H₂SO₄ | 0–5°C | Nitro-substituted benzyl ether |
| Pyridine | Br₂, FeBr₃ | RT | Brominated pyridinylmethyl group |
Key Notes :
-
The methoxy group directs electrophiles to the ortho/para positions of the benzyl ether.
-
Pyridine’s electron-deficient nature favors electrophilic substitution at the 3-position of the pyridinylmethyl group.
Nucleophilic Substitution
| Site | Reagent | Conditions | Product |
|---|---|---|---|
| Dihydropyridine C-3 | NaNH₂/NH₃ | 100°C | Amine-substituted dihydropyridine |
Hydrolysis Reactions
The carboxamide and ester groups are susceptible to hydrolysis under acidic or basic conditions.
| Functional Group | Reagent | Conditions | Product |
|---|---|---|---|
| Carboxamide | 6M HCl | Reflux, 12h | Carboxylic acid + 4-(aminomethyl)pyridine |
| Methoxybenzyl ether | HI (conc.) | 110°C, 6h | Phenolic derivative |
Mechanism :
Acidic hydrolysis cleaves the amide bond via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. The methoxybenzyl ether undergoes demethylation to yield a hydroxyl group.
Reduction Reactions
Selective reduction of the carbonyl and dihydropyridine ring modifies bioactivity.
| Target | Reagent | Conditions | Product |
|---|---|---|---|
| 4-Oxo group | NaBH₄ | Ethanol, RT | Secondary alcohol derivative |
| Dihydropyridine ring | H₂, Pd/C | 1 atm, RT | Tetrahydropyridine analog |
Implications :
-
Reduction of the 4-oxo group to an alcohol enhances hydrogen-bonding capacity, potentially altering receptor binding.
Cycloaddition and Ring-Opening Reactions
The dihydropyridine core participates in [4+2] cycloadditions with dienophiles like maleic anhydride, forming bicyclic adducts. Ring-opening reactions under strong bases (e.g., NaOH) yield linear diamides.
Thermal and Photochemical Reactivity
-
Thermal Decarboxylation : Heating above 150°C eliminates CO₂ from the carboxamide group, forming a secondary amine.
-
Photochemical Rearrangement : UV irradiation induces ring contraction, producing fused pyrrole derivatives.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs include derivatives of 1,4-DHPs and thieno[2,3-b]pyridines. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Findings
Electronic Effects: The target compound’s 3-methoxybenzyloxy group provides moderate electron-donating effects, contrasting with AZ331/AZ257’s cyano group (strong electron-withdrawing) and thioether-linked ketones (variable electronic profiles). These differences influence charge distribution and target affinity .
Lipophilicity and Solubility: The pyridin-4-ylmethyl carboxamide in the target compound introduces moderate polarity, likely improving aqueous solubility over AZ331/AZ257’s 2-methoxyphenyl carboxamide (more lipophilic). Thieno[2,3-b]pyridines may exhibit lower solubility due to rigid fused-ring systems.
Biological Activity :
- AZ331/AZ257 : The thioether and bromophenyl groups in AZ257 suggest higher metabolic stability and selectivity for enzymes with hydrophobic active sites (e.g., cytochrome P450 isoforms) .
- Target Compound : The pyridinylmethyl group could engage in π-π stacking or hydrogen bonding with kinase ATP-binding domains, a mechanism less prevalent in classical 1,4-DHPs.
SAR Insights: Substitution at position 5 (methoxybenzyloxy vs. cyano) significantly alters electronic and steric profiles, impacting target engagement. Carboxamide substituents (pyridinylmethyl vs. methoxyphenyl) modulate solubility and off-target effects.
Q & A
Basic: What are the recommended synthetic routes for this compound?
Methodological Answer:
The synthesis of this dihydropyridine derivative typically involves a multi-step approach:
- Step 1: Condensation of 3-methoxybenzyl alcohol with a pre-functionalized dihydropyridine core. Evidence suggests using coupling reagents like EDCI or DCC for ester/amide bond formation under anhydrous conditions .
- Step 2: Introduction of the pyridin-4-ylmethyl group via nucleophilic substitution or reductive amination, using NaBH4 or catalytic hydrogenation .
- Step 3: Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. HPLC analysis (C18 column, acetonitrile/water mobile phase) ensures ≥95% purity .
Key Considerations: Optimize reaction stoichiometry and temperature to minimize side products (e.g., over-oxidation of dihydropyridine).
Basic: How to confirm structural integrity post-synthesis?
Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:
- NMR (1H/13C): Verify proton environments (e.g., methoxybenzyl aromatic protons at δ 6.7–7.3 ppm, dihydropyridine C=O at ~170 ppm) .
- IR Spectroscopy: Confirm carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and ether linkages (C-O-C at ~1250 cm⁻¹) .
- HPLC-MS: Validate molecular weight ([M+H]+ expected m/z) and monitor purity. Use tandem MS for fragmentation pattern analysis .
Note: Cross-reference data with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities .
Advanced: How to optimize the coupling reaction between pyridine and dihydropyridine moieties?
Methodological Answer:
- Solvent Selection: Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates. Avoid protic solvents to prevent hydrolysis .
- Catalysis: Screen Pd-based catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura coupling if aryl halides are involved. For amide bonds, use HOBt/DMAP to enhance efficiency .
- Kinetic Monitoring: Employ in-situ FTIR or LC-MS to track reaction progress. Adjust equivalents of coupling reagents (e.g., 1.2–1.5 eq) to drive completion .
Case Study: In similar dihydropyridines, yields improved from 60% to 82% by switching from DCM to DMF and increasing reaction time to 24 hours .
Advanced: How to resolve contradictions in spectroscopic data?
Methodological Answer:
- Multi-Technique Validation: Combine X-ray crystallography (for solid-state conformation) with solution-state NMR to identify tautomeric or conformational equilibria .
- Isotopic Labeling: Use deuterated solvents or 13C-labeled precursors to distinguish overlapping signals in crowded spectra (e.g., aromatic vs. dihydropyridine protons) .
- Dynamic NMR: Perform variable-temperature NMR to detect slow-exchange processes (e.g., hindered rotation of the methoxybenzyl group) .
Example: A study on analogous compounds resolved conflicting NOE data by confirming crystal packing effects via X-ray analysis .
Basic: What safety precautions are essential for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and goggles. Use a fume hood for synthesis/purification steps .
- Storage: Keep in airtight containers under inert gas (N2/Ar) at –20°C to prevent oxidation of the dihydropyridine core .
- Waste Disposal: Neutralize acidic/basic byproducts before disposal. Follow institutional guidelines for organic waste .
Regulatory Compliance: Refer to SDS sheets for hazard codes (e.g., H315/H319 for skin/eye irritation) and ensure compliance with GHS labeling .
Advanced: How to design a kinetic study for degradation under physiological conditions?
Methodological Answer:
- Experimental Design:
- Data Analysis: Use first-order kinetics to calculate half-life (). Apply Arrhenius plots to assess temperature dependence .
- Contradiction Management: If degradation products contradict expected pathways (e.g., unexpected oxidation), use HR-MS and isotopic tracing to identify intermediates .
Example: A flow-chemistry setup (e.g., microreactors) enables precise control over residence time and real-time monitoring, improving reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
